molecular formula C15H21BCl2O3 B595761 2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218790-28-3

2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B595761
CAS RN: 1218790-28-3
M. Wt: 331.04
InChI Key: XHXBHTCSXOIXPF-UHFFFAOYSA-N
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Description

This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction, that allows for the formation of carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a boron atom connected to two oxygen atoms and a carbon atom, forming a boronic ester group. Additionally, the phenyl ring is substituted with chlorine atoms and an isopropoxy group .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a prominent application of boronic esters. This reaction is widely used for forming carbon-carbon bonds under mild conditions and is tolerant of various functional groups . The compound can be used to introduce a 3,5-dichloro-4-isopropoxyphenyl group into other molecules, which is valuable in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Protodeboronation Reactions

Protodeboronation of pinacol boronic esters is a useful transformation in organic synthesis. It involves the removal of the boron group from the molecule . This process is particularly important when the boron moiety is no longer needed in the final product, allowing for the generation of hydrocarbons from the corresponding alkenes.

Organic Synthesis Building Blocks

Boronic esters serve as versatile building blocks in organic synthesis. They can be transformed into a wide range of functional groups, enabling the synthesis of diverse molecules with high enantioselectivity . The subject compound can be used to introduce specific substituents into target molecules, facilitating the development of new chemical entities.

Catalysts in Asymmetric Synthesis

Organoboron compounds are significant in asymmetric synthesis, where they can help control the stereochemistry of the synthesized molecule . The compound can be used to prepare enantioenriched organoboron intermediates, which are then transformed into a variety of functional groups.

Functional Group Transformations

The boron moiety in boronic esters can be converted into various functional groups, such as amines, alcohols, and halides . This transformation is crucial for the diversification of molecular structures in drug discovery and material science.

Stability and Purification

Pinacol boronic esters, like the one being analyzed, are known for their stability and ease of purification. These characteristics make them particularly attractive for use in chemical transformations where the boron moiety remains in the product . Their stability also poses challenges for their removal, which has led to the development of specialized deboronation techniques.

Mechanism of Action

The mechanism of action would depend on the specific reaction in which this compound is used. In a Suzuki-Miyaura reaction, the boronic ester would undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

Boronic esters, in general, are considered irritants and could be harmful if ingested or if they come into contact with the skin .

Future Directions

The utility of this compound would likely be explored in the context of organic synthesis, particularly in the development of new coupling reactions .

properties

IUPAC Name

2-(3,5-dichloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BCl2O3/c1-9(2)19-13-11(17)7-10(8-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXBHTCSXOIXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682304
Record name 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1218790-28-3
Record name 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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